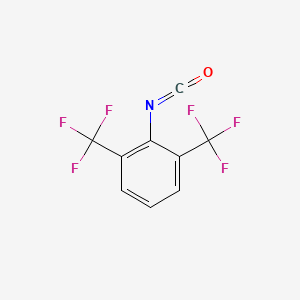
2-Isocyanato-1,3-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)phenylisocyanate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to an isocyanate functional group. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)phenylisocyanate typically involves the reaction of 2,6-Bis(trifluoromethyl)aniline with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows: [ \text{2,6-Bis(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{2,6-Bis(trifluoromethyl)phenylisocyanate} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2,6-Bis(trifluoromethyl)phenylisocyanate is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)phenylisocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with amines to form ureas.
Substitution Reactions: Reacts with alcohols to form carbamates.
Cycloaddition Reactions: In the presence of triethylamine, it can activate nitro groups to undergo 1,3-dipolar cycloaddition.
Common Reagents and Conditions:
Amines: For the formation of ureas.
Alcohols: For the formation of carbamates.
Triethylamine: As a catalyst for cycloaddition reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.
Scientific Research Applications
2,6-Bis(trifluoromethyl)phenylisocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent for the derivatization of amino-functionalized surfaces and the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The trifluoromethyl groups enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the trifluoromethyl groups, making it less reactive and stable compared to 2,6-Bis(trifluoromethyl)phenylisocyanate.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar structure but with trifluoromethyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness: 2,6-Bis(trifluoromethyl)phenylisocyanate is unique due to the positioning of the trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This makes it a preferred choice in specific synthetic applications where enhanced reactivity and stability are required.
Properties
Molecular Formula |
C9H3F6NO |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
2-isocyanato-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)5-2-1-3-6(9(13,14)15)7(5)16-4-17/h1-3H |
InChI Key |
FNQBMHJGHIPQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















